molecular formula C24H29FN2O3S B289408 N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide

N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide

Cat. No. B289408
M. Wt: 444.6 g/mol
InChI Key: KTEJHDVUQHYQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are critical for B-cell survival and proliferation. Specifically, N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide inhibits the phosphorylation of PLCγ2, a downstream effector of BTK, and reduces the activation of the NF-κB and AKT pathways.
Biochemical and Physiological Effects
N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. In addition, N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has been shown to reduce the expression of anti-apoptotic proteins such as BCL-2 and MCL-1, and to increase the expression of pro-apoptotic proteins such as BIM and PUMA. N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has also been shown to modulate the tumor microenvironment, by reducing the expression of cytokines such as IL-6 and TNF-α, and by decreasing the number of regulatory T-cells and myeloid-derived suppressor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide is its specificity for BTK, which reduces the potential for off-target effects. In addition, N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for drug resistance, which has been observed with other BTK inhibitors.

Future Directions

Several future directions for the development of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide are currently being explored. One area of interest is the combination of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome drug resistance. Another area of interest is the evaluation of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of more potent and selective BTK inhibitors, with longer half-lives and reduced potential for drug resistance, is an active area of research in the field of oncology.

Synthesis Methods

The synthesis of N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide involves several steps, starting from commercially available starting materials. The key intermediate is the tetrahydrobenzothiophene ring, which is synthesized via a multistep process involving cyclization and reduction reactions. The final step involves coupling the tetrahydrobenzothiophene ring with the 2-fluorobenzamide moiety using standard coupling reagents. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL.

properties

Molecular Formula

C24H29FN2O3S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H29FN2O3S/c1-24(2,3)15-8-9-17-19(14-15)31-22(20(17)23(29)27-10-12-30-13-11-27)26-21(28)16-6-4-5-7-18(16)25/h4-7,15H,8-14H2,1-3H3,(H,26,28)

InChI Key

KTEJHDVUQHYQDL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.